molecular formula C14H13FN2O3S B13348739 4-{[(4-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride CAS No. 19188-73-9

4-{[(4-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride

Cat. No.: B13348739
CAS No.: 19188-73-9
M. Wt: 308.33 g/mol
InChI Key: JBKZOUTUGPGKER-UHFFFAOYSA-N
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Description

4-(2-(4-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride is a chemical compound known for its role as a serine protease inhibitor. It is widely used in biochemical research due to its ability to inhibit enzymes such as trypsin, chymotrypsin, plasmin, kallikrein, and thrombin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride typically involves the reaction of 4-aminophenylacetic acid with benzene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .

Mechanism of Action

The compound exerts its effects by irreversibly inhibiting serine proteases. It reacts with the hydroxyl group of the active site serine residue to form a stable sulfonyl enzyme derivative. This inhibition prevents the protease from catalyzing its substrate, effectively blocking its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(4-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride is unique due to its lower toxicity and higher water solubility compared to PMSF and DFP. These properties make it a safer and more versatile option for various research applications .

Properties

CAS No.

19188-73-9

Molecular Formula

C14H13FN2O3S

Molecular Weight

308.33 g/mol

IUPAC Name

4-[[2-(4-aminophenyl)acetyl]amino]benzenesulfonyl fluoride

InChI

InChI=1S/C14H13FN2O3S/c15-21(19,20)13-7-5-12(6-8-13)17-14(18)9-10-1-3-11(16)4-2-10/h1-8H,9,16H2,(H,17,18)

InChI Key

JBKZOUTUGPGKER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)F)N

Origin of Product

United States

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